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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of

(1S,2S)-(+)-Pseudoephedrine propionamide, a chiral amide of significant interest in asymmetric

synthesis. The document details the nuclear magnetic resonance (NMR), infrared (IR), and

mass spectrometry (MS) data for this compound, along with comprehensive experimental

protocols for its synthesis and analysis.

Introduction
(1S,2S)-(+)-Pseudoephedrine propionamide, with the IUPAC name N-[(1S,2S)-1-hydroxy-1-

phenylpropan-2-yl]-N-methylpropanamide, is a derivative of the naturally occurring alkaloid (+)-

pseudoephedrine. Its application as a chiral auxiliary in stereoselective synthesis has garnered

considerable attention. The predictable facial selectivity it imparts in reactions such as

alkylations and aldol additions makes it a valuable tool for the synthesis of enantiomerically

pure compounds. Accurate and thorough spectroscopic characterization is paramount for

confirming the structure and purity of this crucial synthetic intermediate.
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The following sections present the key spectroscopic data for (1S,2S)-(+)-Pseudoephedrine

propionamide. The data has been compiled and organized into tables for clarity and ease of

comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules

by providing information about the chemical environment of hydrogen atoms. Due to the lack of

a publicly available experimental spectrum for (1S,2S)-(+)-Pseudoephedrine propionamide, the

following table presents predicted ¹H NMR chemical shifts. These predictions are based on

established increments and analysis of structurally similar compounds. The numbering of the

protons corresponds to the structure provided below.

Structure of (1S,2S)-(+)-Pseudoephedrine Propionamide

Proton
Predicted Chemical
Shift (ppm)

Multiplicity
Coupling Constant
(J) (Hz)

Phenyl-H 7.20-7.40 m -

CH-OH 4.5 - 4.7 d ~4-6

CH-N 4.0 - 4.3 m -

N-CH₃ 2.7 - 2.9 s -

C(=O)-CH₂ 2.2 - 2.4 q ~7.5

CH-CH₃ 1.0 - 1.2 d ~7

CH₂-CH₃ 1.0 - 1.2 t ~7.5

OH Variable br s -

Note: Predicted chemical shifts are estimates and may vary from experimental values. The

broad singlet for the hydroxyl proton is due to chemical exchange and its position is highly

dependent on solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The

following table contains the predicted ¹³C NMR chemical shifts for (1S,2S)-(+)-

Pseudoephedrine propionamide.

Carbon Predicted Chemical Shift (ppm)

C=O 173-176

Phenyl C (quaternary) 140-143

Phenyl CH 126-129

CH-OH 75-78

CH-N 58-62

N-CH₃ 32-35

C(=O)-CH₂ 28-31

CH-CH₃ 14-17

CH₂-CH₃ 9-12

Note: Predicted chemical shifts are estimates and may vary from experimental values.

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of (1S,2S)-(+)-Pseudoephedrine propionamide would be expected to show

characteristic absorption bands for the hydroxyl, amide, and aromatic functional groups. An

experimental ATR-IR spectrum is available from Aldrich.[1]
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Functional Group Expected Absorption Range (cm⁻¹)

O-H (alcohol) 3500-3200 (broad)

C-H (aromatic) 3100-3000

C-H (aliphatic) 3000-2850

C=O (amide) 1680-1630 (strong)

C=C (aromatic) 1600-1450

C-N (amide) 1400-1200

C-O (alcohol) 1260-1000

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, allowing for the determination of its molecular weight and structural features. The

IUPAC name for this compound is N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-

methylpropanamide, and its molecular formula is C13H19NO2.[1]

Parameter Value

Molecular Formula C₁₃H₁₉NO₂

Molecular Weight 221.29 g/mol

Predicted Fragmentation

[M]+• m/z 221

[M - CH₃]+ m/z 206

[M - C₂H₅]+ m/z 192

[M - C₂H₅CO]+ m/z 164

[Ph-CH=OH]+ m/z 107

[CH(CH₃)N(CH₃)COC₂H₅]+ m/z 114
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Note: The fragmentation pattern is predicted and may vary depending on the ionization

technique used.

Experimental Protocols
The following sections provide detailed methodologies for the synthesis and spectroscopic

characterization of (1S,2S)-(+)-Pseudoephedrine propionamide.

Synthesis of (1S,2S)-(+)-Pseudoephedrine Propionamide
This protocol is adapted from a general procedure for the N-acylation of pseudoephedrine.

Materials:

(1S,2S)-(+)-Pseudoephedrine

Propionyl chloride (or propionic anhydride)

Triethylamine (Et₃N)

Dichloromethane (CH₂Cl₂)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask

Magnetic stirrer

Separatory funnel

Rotary evaporator

Procedure:
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In a clean, dry round-bottom flask, dissolve (1S,2S)-(+)-pseudoephedrine (1.0 eq) and

triethylamine (1.2 eq) in dichloromethane.

Cool the solution to 0 °C in an ice bath.

Slowly add propionyl chloride (1.1 eq) dropwise to the stirred solution.

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the

reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

Transfer the mixture to a separatory funnel and extract the aqueous layer with

dichloromethane (3x).

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure

using a rotary evaporator.

The crude product can be purified by recrystallization or flash column chromatography to

yield (1S,2S)-(+)-pseudoephedrine propionamide as a crystalline solid.

Spectroscopic Analysis
3.2.1. NMR Spectroscopy

Prepare a sample by dissolving approximately 5-10 mg of the purified product in a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or

higher).

Process the spectra using appropriate software to perform Fourier transformation, phase

correction, and baseline correction.

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g.,

tetramethylsilane, TMS).
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Analyze the spectra to determine chemical shifts, multiplicities, coupling constants, and

integration values for ¹H NMR, and chemical shifts for ¹³C NMR.

3.2.2. IR Spectroscopy

Obtain an IR spectrum of the solid sample using an FT-IR spectrometer equipped with an

attenuated total reflectance (ATR) accessory.

Place a small amount of the sample directly on the ATR crystal.

Acquire the spectrum over the range of 4000-400 cm⁻¹.

Identify the characteristic absorption bands corresponding to the functional groups present in

the molecule.

3.2.3. Mass Spectrometry

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

Introduce the sample into the mass spectrometer using an appropriate ionization technique,

such as electrospray ionization (ESI) or electron ionization (EI).

Acquire the mass spectrum over a suitable m/z range.

Identify the molecular ion peak and analyze the fragmentation pattern to confirm the

structure of the compound.

Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic

characterization of (1S,2S)-(+)-Pseudoephedrine propionamide.
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Caption: Experimental workflow for synthesis and analysis.

Conclusion
This technical guide has provided a comprehensive overview of the spectroscopic

characterization of (1S,2S)-(+)-Pseudoephedrine propionamide. The tabulated NMR, IR, and

MS data, along with detailed experimental protocols, serve as a valuable resource for

researchers and scientists working with this important chiral auxiliary. The presented

information is crucial for ensuring the identity and purity of the compound, which is essential for

its successful application in asymmetric synthesis and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Characterization of (1S,2S)-(+)-
Pseudoephedrine Propionamide: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b132232#spectroscopic-characterization-
nmr-ir-ms-of-1s-2s-pseudoephedrinepropionamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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